Hydroxyurea - 127-07-1

Hydroxyurea

Catalog Number: EVT-271343
CAS Number: 127-07-1
Molecular Formula: CH4N2O2
Molecular Weight: 76.055 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hydroxyurea is an antineoplastic agent that inhibits DNA replication and cell proliferation and induces cell cycle arrest in the G1/S phase. It inhibits proliferation of NCI H460 human lung cancer cells in vitro (IC50 = 0.56 mM). Hydroxyurea reduces ribonucleoside diphosphate reductase (RNR) activity by 75% when used at a concentration of 5 mM via degradation of its active site tyrosyl radical. In a humanized mouse model of sickle cell disease (SCD), it reduces leukocyte adhesion and extravasation via NO production and a cGMP-dependent pathway. Hydroxyurea also inhibits HIV-1 viral replication in peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner with an IC90 value of 0.4 mM. Formulations containing hydroxyurea have been used to treat cancer, SCD, and psoriasis.
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Hydroxyurea is a monohydroxyl-substituted urea (hydroxycarbamate) antimetabolite. Hydroxyurea selectively inhibits ribonucleoside diphosphate reductase, an enzyme required to convert ribonucleoside diphosphates into deoxyribonucleoside diphosphates, thereby preventing cells from leaving the G1/S phase of the cell cycle. This agent also exhibits radiosensitizing activity by maintaining cells in the radiation-sensitive G1 phase and interfering with DNA repair. (NCI04)
Hydroxyurea is an antimetabolite that is used in the treatment of cancer and to stimulate fetal hemoglobin production in sickle cell disease. Hydroxyurea is associated with a low rate of transient serum enzyme and bilirubin elevations during therapy, and has been implicated in rare cases of clinically apparent acute liver injury with jaundice.
Hydroxyurea, also known as hydroxycarbamide or hydrea, belongs to the class of organic compounds known as carboximidic acids and derivatives. Carboximidic acids and derivatives are compounds containing a carboximidic group, with the general formula R-C(=NR1)OR2. Hydroxyurea is a drug which is used for management of melanoma, resistant chronic myelocytic leukemia, and recurrent, metastatic, or inoperable carcinoma of the ovary and sickle-cell anemia. Hydroxyurea exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Hydroxyurea has been detected in multiple biofluids, such as urine and blood. Within the cell, hydroxyurea is primarily located in the cytoplasm. Hydroxyurea is a potentially toxic compound.

Isohydroxyurea

Relevance: The study on E. coli strain resistant to isohydroxyurea [] helps elucidate the distinct mechanisms of action between hydroxyurea and its isomer, isohydroxyurea. The findings highlight the specificity of hydroxyurea's action on ribonucleotide reductase, contrasting it with the broader inhibitory effects of isohydroxyurea on DNA synthesis. This distinction underscores the importance of structural variations in determining the pharmacological profiles of closely related compounds.

S-Nitrosocysteine (CysNO)

Relevance: Both hydroxyurea and CysNO induce fetal hemoglobin (HbF) and increase cGMP levels, suggesting a shared mechanism of action involving NO []. Guanylyl cyclase inhibitors block the effects of both compounds, further supporting the involvement of the NO pathway. These findings suggest that NO donors like CysNO might offer alternative therapeutic strategies for conditions where hydroxyurea is currently used.

Deoxyribonucleoside Triphosphates

Relevance: Research investigating the effect of hydroxyurea on dNTP pools using vaccinia virus ribonucleotide reductase [] provides insights into the drug's mechanism for inhibiting DNA synthesis. The study demonstrates that hydroxyurea treatment leads to a reduction in dNTP levels, ultimately hindering DNA replication. This finding underscores the critical role of ribonucleotide reductase in maintaining adequate dNTP pools for DNA synthesis, a process that is effectively targeted by hydroxyurea.

Methylurea

Compound Description: Methylurea is structurally similar to hydroxyurea and was used as an internal standard in a study investigating the pharmacokinetics and tissue distribution of hydroxyurea in a mouse model [].

Relevance: The use of methylurea as an internal standard in the study highlights the importance of using structurally related compounds for accurate quantification and analysis of hydroxyurea levels []. Methylurea likely shares similar physiochemical properties with hydroxyurea, making it a suitable internal standard for analytical techniques like high-performance liquid chromatography (HPLC).

Didanosine (ddI)

Relevance: A pilot study [] investigated the combined effect of hydroxyurea and ddI on HIV-infected individuals. This research aimed to understand potential synergistic antiviral effects and safety profiles when these two drugs are used together.

Sodium Butyrate

Relevance: A study [] investigated the influence of sodium butyrate on DNA repair mechanisms in human cells. The findings demonstrate that while sodium butyrate stimulates DNA repair synthesis, it does not affect the rate or extent of nucleosome rearrangement in newly repaired DNA regions. This suggests that, unlike hydroxyurea, sodium butyrate does not interfere with the chromatin remodeling processes associated with DNA repair.

9-β-D-Arabinofuranosyladenine (araA)

Relevance: In a study examining the expression of potentially lethal X-ray damage (PLD) in HeLa cells, araA was used alongside caffeine and hydroxyurea []. The findings suggest that araA, like caffeine, inhibits a different step in the DNA repair process compared to hydroxyurea. This highlights the diverse mechanisms through which these agents modulate cellular responses to DNA damage.

Iron-Nitrosyl Derivatives of sGC

Relevance: A study [] demonstrated that hydroxyurea, similar to the NO donor ProliNONOate, can directly interact with the iron heme group of sGC to form iron-nitrosyl derivatives. This interaction activates sGC, leading to increased cGMP production, which is involved in various cellular processes, including the induction of HbF.

Source and Classification

Hydroxyurea is classified as a cytotoxic agent and is derived from urea. Its chemical formula is CH4N2O2\text{CH}_4\text{N}_2\text{O}_2, with a molecular weight of approximately 76.06 g/mol. The compound is soluble in water and has hygroscopic properties, making it sensitive to moisture . Hydroxyurea is produced through various synthetic methods, which will be discussed in detail later.

Synthesis Analysis

Methods of Synthesis

Hydroxyurea can be synthesized through several methods:

  1. Condensation Reaction: One common method involves reacting methyl carbamate with sodium hydroxide, followed by the addition of hydroxylamine. The reaction mixture is then adjusted to a neutral pH using hydrochloric acid, and water is distilled off to yield hydroxyurea .
  2. Reactions with Cyanate Compounds: Hydroxyurea can also be synthesized by reacting calcium cyanate with hydroxylamine nitrate in ethanol or potassium cyanate with hydroxylamine hydrochloride in aqueous solutions .
  3. Ion Exchange Method: Another method involves using an ion exchange resin to convert quaternary ammonium ions into cyanate form, which then reacts with hydroxylamine .

Technical Details

The synthesis typically requires careful temperature control and pH adjustments to optimize yield and purity. For instance, maintaining a temperature range of 58-62 °C during distillation helps achieve a high recovery rate .

Molecular Structure Analysis

Structure and Data

Hydroxyurea has a simple molecular structure characterized by a hydroxyl group attached to a urea moiety. The structural formula can be represented as follows:

H2NC(=O)N(OH)H\text{H}_2\text{N}-\text{C}(=O)-\text{N}(\text{OH})-\text{H}

The compound exists as a white crystalline powder, typically forming needle-like crystals . Its melting point ranges between 133 °C and 136 °C .

Chemical Reactions Analysis

Reactions Involving Hydroxyurea

Hydroxyurea undergoes various chemical reactions, primarily due to its functional groups:

  1. Oxidation: Hydroxyurea can be oxidized to produce nitrous oxide and other nitrogenous compounds.
  2. Decomposition: In the presence of moisture, hydroxyurea can decompose, leading to the formation of urea and other byproducts .
  3. Reactivity with Iodine: Hydroxyurea reacts with iodine to form nitrite, which can subsequently react with sulfanilic acid to produce colored products measurable spectrophotometrically .

Technical Details

The reactions are often monitored using techniques such as high-performance liquid chromatography (HPLC) or colorimetric assays for quantification purposes .

Mechanism of Action

Process and Data

The primary mechanism of action for hydroxyurea involves the inhibition of ribonucleotide reductase, an enzyme critical for DNA synthesis. By blocking this enzyme, hydroxyurea effectively halts the proliferation of rapidly dividing cells, making it useful in treating certain types of cancers and sickle cell disease.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: 133–136 °C
  • Solubility: Very soluble in water; slightly soluble in ethanol
  • Hygroscopicity: Absorbs moisture from the air .

Chemical Properties

  • Molecular Formula: CH4N2O2\text{CH}_4\text{N}_2\text{O}_2
  • Molecular Weight: 76.06 g/mol
  • Stability: Hydroxyurea is hygroscopic and decomposes in moist environments .
Applications

Scientific Uses

Hydroxyurea has several important applications in medicine:

  1. Cancer Treatment: It is used as an antineoplastic agent for various cancers, including chronic myeloid leukemia and melanoma.
  2. Sickle Cell Disease Management: Hydroxyurea is widely prescribed for patients with sickle cell disease to increase fetal hemoglobin levels and reduce complications associated with the disease.
  3. Research Applications: It serves as a tool in laboratory settings for studying cell cycle regulation due to its effects on DNA synthesis .
Mechanistic Pathways of Hydroxyurea in Disease Modulation

Ribonucleotide Reductase Inhibition: Role in DNA Synthesis Disruption

Hydroxyurea (HU) exerts primary cytotoxicity by inhibiting ribonucleotide reductase (RNR), the enzyme catalyzing the conversion of ribonucleotides to deoxyribonucleotides (dNTPs). RNR’s class Ia structure comprises α₂ and β₂ subunits, with the β₂ subunit harboring a diferric-tyrosyl radical cofactor essential for activity. HU acts as a radical scavenger, penetrating the protein to donate electrons and protons to the radical site via a hydrogen-bonded network involving aspartate and glutamate residues. This irreversibly quenches the tyrosyl radical, disrupting proton-coupled electron transfer (PCET) and stalling dNTP production [2].

The resulting dNTP pool depletion causes replication fork arrest during S-phase, as DNA polymerases lack sufficient substrates. In Sulfolobus archaea models, HU induces replication stress independently of RNR inhibition, suggesting alternative mechanisms involving direct DNA damage. However, in human cells, RNR inhibition remains the dominant pathway, triggering S-phase checkpoint activation via ATR kinase. This stabilizes stalled forks and prevents mitotic catastrophe [2] [6].

Table 1: Biochemical Impact of HU-Mediated RNR Inhibition

ParameterPre-HU StatePost-HU Inhibition
dNTP Pool Concentration20–40 μM<5 μM
RNR β₂ Radical Activity100%<10%
Replication Fork Speed1–2 kb/minNear-complete arrest
ATR Kinase ActivationBasal10-fold increase

Fetal Hemoglobin Induction: Molecular Interactions with γ-Globin Gene Expression

HU elevates fetal hemoglobin (HbF) by reactivating γ-globin expression in erythroid progenitors. The primary mechanism involves stress erythropoiesis triggered by cytotoxic suppression of late erythroid precursors (e.g., CFU-E), leading to accelerated differentiation and recruitment of immature progenitors with inherent γ-globin synthesis capacity. Molecular analyses reveal HU upregulates γ-globin transcription through:

  • Epigenetic Modifications: Reduced DNA methylation at γ-globin promoters and enhanced histone acetylation at the HBG locus [3].
  • Transcriptional Regulation: Downregulation of BCL11A and MYB, key repressors of γ-globin. Genetic variants in BCL11A, HBS1L-MYB, and XmnI SNPs correlate with HbF response magnitude [3] [10].
  • Signaling Pathways: Activation of cyclic GMP (cGMP) pathways and soluble guanylyl cyclase (sGC), augmenting γ-globin mRNA stability [1].

In sickle cell disease (SCD), HU increases HbF from <10% to >20% in responders, with pan-cellular distribution (>25% HbF/erythrocyte) required for clinical efficacy. This inhibits hemoglobin S polymerization, reducing erythrocyte sickling and hemolysis [1] [5].

Table 2: Genetic Modifiers of HU-Induced HbF Response

Gene/LocusVariantMechanismHbF Increase
BCL11Ars1427407 T > GReduced repressor binding to γ-promoter15–25%
HBS1L-MYBrs9399137 C > TAltered MYB erythroid differentiation10–20%
β-Globin ClusterXmnI (rs7482144)Enhanced γ-promoter accessibility20–30%

Nitric Oxide-Mediated Vasodilation: Cyclic GMP Signaling Pathways

HU functions as a nitric oxide (NO) donor via metabolism to N-hydroxyurethane and subsequent NO release. NO activates soluble guanylyl cyclase (sGC), increasing intracellular cGMP. This pathway:

  • Relaxes Vascular Smooth Muscle: cGMP-dependent protein kinase (PKG) phosphorylates proteins regulating calcium flux, reducing cytosolic Ca²⁺ and causing vasodilation [2].
  • Inhibits Platelet Activation: cGMP diminishes platelet aggregation by phosphorylating vasodilator-stimulated phosphoprotein (VASP) [4].
  • Reduces Endothelial Adhesion: NO downregulates P-selectin and E-selectin expression, attenuating leukocyte-erythrocyte interactions [4].

In SCD, HU-derived NO counteracts hemolysis-driven NO scavenging, restoring vasodilation and improving microvascular flow. This complements HbF induction by reducing vaso-occlusion independent of sickling [2] [6].

Cell Cycle Arrest Dynamics: G1/S Phase Synchronization and Radiosensitization

HU induces reversible S-phase arrest by depleting dNTPs, halting DNA synthesis without immediate cytotoxicity. Key dynamics include:

  • Synchronization: Cells accumulate at the G1/S boundary due to dNTP scarcity. Upon HU removal, synchronized progression enhances chemoradiation efficacy [8].
  • Radiosensitization: Replication fork stalling increases DNA double-strand breaks during radiation. HU also inhibits Rad51-mediated repair, exacerbating genomic instability in cancer cells [8].
  • Checkpoint Activation: ATR kinase phosphorylates CHK1, stabilizing stalled forks and preventing collapse into lethal chromosomal aberrations [2].

This cytostatic effect is leveraged in oncology for synchronization and radiosensitization but remains reversible if HU exposure is transient (<24 hours) [8].

Anti-Inflammatory Mechanisms: Neutrophil Suppression and Endothelial Adhesion Modulation

HU mitigates inflammation through myelosuppression and endothelial modulation:

  • Neutrophil Reduction: Cytotoxic suppression of myeloid progenitors lowers circulating neutrophils by 30–50%, decreasing tissue infiltration and NETosis [1] [4].
  • Adhesion Molecule Downregulation: HU reduces endothelial expression of VCAM-1, E-selectin, and P-selectin, diminishing erythrocyte-leukocyte adhesion. Longitudinal studies show 40–60% decreases in sVCAM-1 and sE-selectin in SCD [4] [9].
  • Cytokine Modulation: HU decreases GRO-α, MIP-1β, and TNF-α by >30%, while increasing anti-inflammatory IL-10. This disrupts the "adhesion-inflammation-occlusion" cycle in SCD [4].

Table 3: HU Effects on Inflammatory Biomarkers in Sickle Cell Disease

BiomarkerReduction with HUFunctionClinical Impact
sVCAM-155%Endothelial-erythrocyte adhesionFewer vaso-occlusive events
Neutrophil Count40%Tissue inflammation and NETosisLower infection risk
TNF-α35%Pro-inflammatory cytokineReduced acute chest syndrome
MIP-1β50%Chemotaxis for monocytesDecreased pain crises

HU’s multimodal anti-inflammatory actions complement its HbF induction, collectively reducing end-organ damage in chronic hemolytic disorders [1] [9].

Article compounds mentioned: Hydroxyurea, Nitric Oxide (NO), Cyclic guanosine monophosphate (cGMP), Soluble guanylyl cyclase (sGC), BCL11A, MYB, Ribonucleotide Reductase (RNR), Deoxyribonucleotides (dNTPs), Fetal hemoglobin (HbF), γ-Globin.

Properties

CAS Number

127-07-1

Product Name

Hydroxyurea

IUPAC Name

hydroxyurea

Molecular Formula

CH4N2O2

Molecular Weight

76.055 g/mol

InChI

InChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4)

InChI Key

VSNHCAURESNICA-UHFFFAOYSA-N

SMILES

C(=O)(N)NO

Solubility

greater than or equal to 100 mg/mL at 70° F (NTP, 1992)
1000000 mg/L (at 25 °C)
13.15 M
Freely soluble in water /1.0X10+6 mg/L at 25 °C/
Freely soluble in hot alcohol
Very soluble in water... insoluble in ethanol and benzene
2.69e+02 g/L

Synonyms

Biosupressin; Carbamoyl oxime; Droxia; Hydroxycarbamide

Canonical SMILES

C(=O)(N)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.